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molecular formula C9H7N3O3 B8719504 2-Methoxy-6-nitroquinoxaline CAS No. 101861-47-6

2-Methoxy-6-nitroquinoxaline

Cat. No. B8719504
M. Wt: 205.17 g/mol
InChI Key: UFWHOEKSOAXDOD-UHFFFAOYSA-N
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Patent
US07666873B2

Procedure details

Into 10 ml of THF was dissolved 1.16 g of 2-chloro-6-nitroquinoxaline, and then 1.0 g of sodium methoxide was added thereto, followed by heating under refluxing for 30 minutes. Then, the solvent was removed by evaporation. Water was added to the residue, followed by extraction with ethyl acetate. The organic layer was washed with saturated saline. After the solvent was removed by evaporation, the residue was crystallized from diethyl ether-hexane to obtain 776 mg of the title compound.
Name
sodium methoxide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([N+:12]([O-:14])=[O:13])[CH:8]=2)[N:3]=1.[CH3:15][O-:16].[Na+]>C1COCC1>[CH3:15][O:16][C:2]1[CH:11]=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([N+:12]([O-:14])=[O:13])[CH:8]=2)[N:3]=1 |f:1.2|

Inputs

Step One
Name
sodium methoxide
Quantity
1 g
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
1.16 g
Type
reactant
Smiles
ClC1=NC2=CC=C(C=C2N=C1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under refluxing for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Then, the solvent was removed by evaporation
ADDITION
Type
ADDITION
Details
Water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated saline
CUSTOM
Type
CUSTOM
Details
After the solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from diethyl ether-hexane

Outcomes

Product
Name
Type
product
Smiles
COC1=NC2=CC=C(C=C2N=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 776 mg
YIELD: CALCULATEDPERCENTYIELD 68.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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